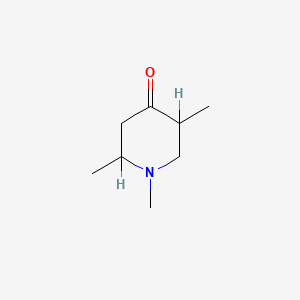

1,2,5-Trimethylpiperidin-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,5-Trimethylpiperidin-4-one and its derivatives can be achieved through various chemical pathways. For instance, Prostakov et al. (1967) outlined a method where 1,2,5-Trimethylpiperid-4-one is used to prepare 1,2,5-trimethyl-4-aminopiperidine, subsequently converted to more complex compounds (Prostakov, Mikheeva, & Pkhal'gumani, 1967). Another approach involves the dehydration–catalytic hydrogenation or hydrogenolysis of appropriate alcohols to obtain four isomeric 1,2,5-trimethyl-4-phenylpiperidines, as described by Jones, Casy, & McErlane (1973) (Jones, Casy, & McErlane, 1973).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing insights into their stereochemistry and conformational preferences. For example, the study by Jones et al. (1973) interprets the 13C and 1H NMR spectra of four isomeric 1,2,5-trimethyl-4-phenylpiperidines in terms of preferred chair conformations with specific configurations (Jones, Casy, & McErlane, 1973).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to a plethora of heterocyclic compounds. Vatsadze et al. (2004) explored its reactions with benzylideneacetophenone, resulting in the synthesis of heterocyclic 1,5-dicarbonyl compounds through cascade-type chalcone addition accompanied by intramolecular aldol condensation (Vatsadze et al., 2004).

Physical Properties Analysis

The physical properties of this compound and its derivatives are crucial for their application in synthesis and chemical research. These properties are often determined through experimental studies and spectroscopic analysis, providing information on their stability, solubility, and reactivity.

Chemical Properties Analysis

The chemical properties of this compound derivatives are defined by their functional groups and molecular structure, which dictate their reactivity in various chemical contexts. For instance, the study by Vatsadze et al. (2004) illustrates the compound's ability to undergo cascade-type reactions, leading to complex heterocyclic structures (Vatsadze et al., 2004).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ones and their derivatives have been studied for their antimicrobial properties. Dyusebaeva et al. (2017) found that certain derivatives, such as 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, displayed significant antimicrobial activity against various microorganisms, suggesting potential for further testing and application in antimicrobial treatments (Dyusebaeva et al., 2017).

Chemical Synthesis and Reaction Studies

The compound is also significant in synthetic chemistry. Vatsadze et al. (2004) explored its reactions with chalcone, leading to the synthesis of heterocyclic 1,5-dicarbonyl compounds. This research provides insight into the compound's utility in creating complex chemical structures, which can be vital in various fields of chemical research and pharmaceuticals (Vatsadze et al., 2004).

Structural and Conformational Studies

Research by Rezakov et al. (1986) involved the study of the structure and conformation of 1,2,5-trimethylpiperidin-4-one derivatives. Understanding the structural aspects of these compounds can be crucial in fields like drug design and molecular biology, where the shape and form of molecules determine their function and interaction with biological systems (Rezakov et al., 1986).

Neurotropic Activity Studies

Investigations into neurotropic activities have also been conducted with derivatives of this compound. Zaliznaya et al. (2020) explored the neurotropic effects of certain derivatives in animal models, which could lead to the development of new therapeutic agents for neurological disorders (Zaliznaya et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,2,5-trimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHHMWWQNKUPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338768 | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7516-33-8 | |

| Record name | 1,2,5-Trimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 1,2,5-Trimethylpiperidin-4-one and their stereochemical implications?

A: this compound demonstrates diverse reactivity. One significant reaction involves its interaction with benzylideneacetophenone (chalcone). This reaction proceeds through a cascade mechanism, involving an initial chalcone addition followed by an intramolecular aldol condensation. This sequence ultimately yields a 3-azabicyclo[3.3.1]nonane system []. The reaction exhibits specific regio- and stereochemical preferences, influenced by the methyl substituents on the piperidine ring.

Q2: What is the significance of this compound in pharmaceutical synthesis?

A: this compound is a crucial building block in the synthesis of promedol [, , ]. Researchers have focused on optimizing the production technology for promedol, which includes enhancing the synthesis of this compound. This interest underscores the compound's importance in medicinal chemistry.

Q3: How does the structure of this compound relate to its reactivity?

A: The structure of this compound significantly influences its reactivity. The presence of three methyl groups, particularly at positions 1, 2, and 5, introduces steric hindrance around the piperidine ring. This steric congestion affects its interactions with other molecules and dictates the regio- and stereoselectivity of its reactions, as observed in the reactions with chalcone [] and acetylene []. Additionally, the ketone functionality at position 4 serves as an electrophilic center, making it susceptible to nucleophilic attack, as exemplified by the reactions with chalcone and in the formation of its oxime derivative.

Q4: What analytical techniques are used to study this compound and its derivatives?

A: NMR spectroscopy, particularly 1H and 13C NMR, has been instrumental in characterizing this compound and its derivatives. Researchers have utilized these techniques to determine the structures of various isomers and tautomeric forms, specifically in studying N-(1,2,5-trimethyl-4-piperidylidene)aniline []. This analysis aids in understanding the compound's behavior in different chemical environments and its role in forming more complex molecules.

Q5: Are there any known structure-activity relationships (SAR) involving this compound?

A: Research on 1,2,5-trimethyl-4-n-arylimino (amino)- and 4-(N-aryl-N-ethoxycarbonyl)-aminopiperidines provides insights into structure-activity relationships []. By modifying the substituents on the piperidine ring, particularly at the 4-position, researchers can influence the biological activity of the resulting compounds. This approach allows for the exploration of various derivatives with potentially enhanced pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)